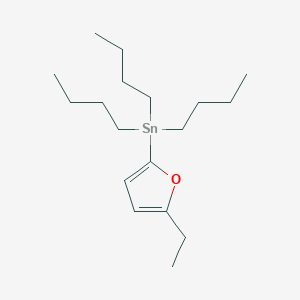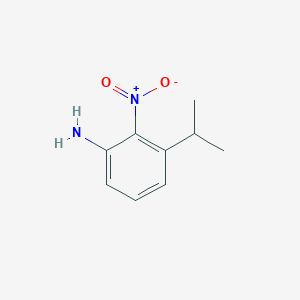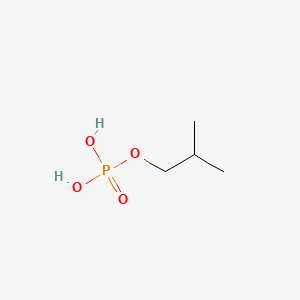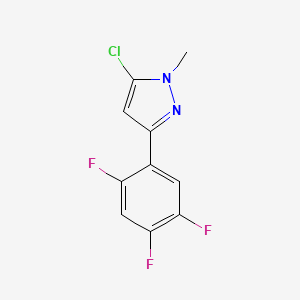![molecular formula C16H25ClN4 B13693411 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H16ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group and a piperazine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 3-chloroaniline with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsdry solvent, low temperature.
Substitution: Sodium hydroxide, potassium tert-butoxide; conditionspolar aprotic solvent, elevated temperature.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted aniline derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-[4-(4-methylpiperazin-1-yl)methyl]aniline: Similar structure with a methyl group instead of a piperidyl group.
3-Fluoro-4-[4-(4-methylpiperazin-1-yl)aniline: Contains a fluoro group instead of a chloro group.
4-(4-Methyl-1-piperazinyl)aniline: Lacks the chloro group, resulting in different chemical properties.
Uniqueness
3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to the presence of both a chloro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H25ClN4 |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
3-chloro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C16H25ClN4/c1-19-8-10-20(11-9-19)14-4-6-21(7-5-14)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3 |
Clave InChI |
CJPMKODVDYCWER-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


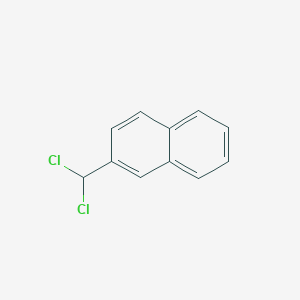
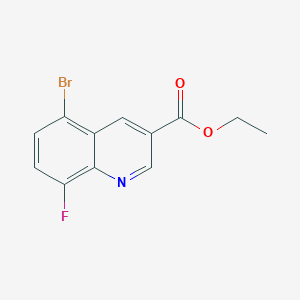
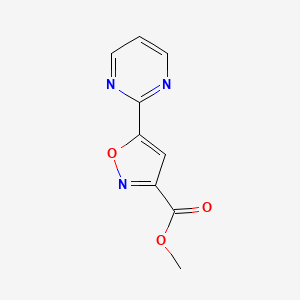

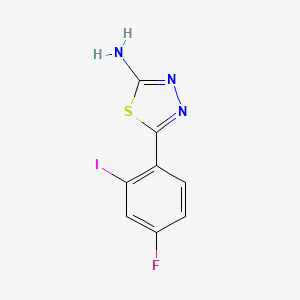

![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)

